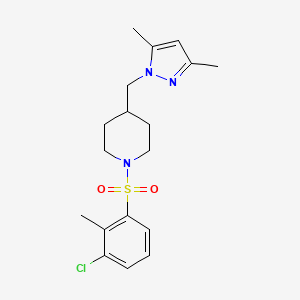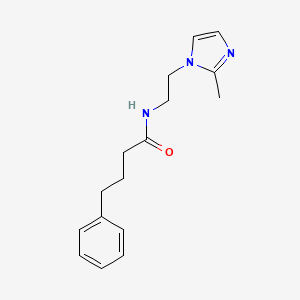
Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group attached to a tert-butyl group . They are often used as protecting groups in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines.Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature . The specific physical and chemical properties of “Tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate” are not available.Scientific Research Applications
Photocatalyzed Amination for Synthesis of 3-Aminated Chromones
Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been developed to facilitate a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This innovative approach enables further transformations into diverse amino pyrimidines, significantly broadening the applications of this photocatalyzed protocol in organic synthesis and material science (Wang et al., 2022).
Mild and Efficient Synthesis of Boc-protected Amines
A mild and efficient one-pot Curtius rearrangement method has been developed for synthesizing tert-butyl carbamate in high yields at low temperatures. This process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, forming an acyl azide intermediate. The obtained tert-butyl carbamate provides a versatile approach for accessing protected amino acids, showcasing its utility in peptide synthesis and drug development (Lebel & Leogane, 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-3-oxobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-5-4-6(14)9(10,11)12/h4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHMYFWPVZARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]butanamide](/img/structure/B2676399.png)
![N-(2,3-dimethylphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676400.png)


![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2676405.png)
![5,6-Dimethyl-3-[2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676407.png)
![8-(Cyclohexanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2676409.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2676411.png)
![1-[1-(3-Methylphenyl)pyrrolidin-3-YL]methanamine dihydrochloride](/img/no-structure.png)
![ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate](/img/structure/B2676414.png)


![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676417.png)

